molecular formula C20H20N2O5 B6502331 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 881789-50-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6502331
CAS No.: 881789-50-0
M. Wt: 368.4 g/mol
InChI Key: LBESSFUJFKBCBV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.13722174 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

  • Molecular Formula : C20H24O4
  • Molecular Weight : 328.408 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC1=CC=C(CC(C)C(C)CC2=CC=C3OCOC3=C2)C=C1O

The structural formula reveals a complex arrangement that may contribute to its biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties, potentially through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses .
  • Antioxidant Activity : It has been shown to enhance antioxidant defenses by modulating the expression of various antioxidant enzymes, thus protecting cells from oxidative stress .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent .

Study 1: Anti-inflammatory Mechanism

A study investigated the impact of the compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-1β, demonstrating the compound's potential as an anti-inflammatory agent .

Study 2: Cytotoxicity Assessment

In vitro assays using Artemia salina revealed that the compound exhibits cytotoxic activity. The study quantified the lethal concentration required to inhibit growth, providing insights into its potential applications in cancer therapy .

Study 3: Antioxidant Effects

Research focusing on oxidative stress showed that treatment with the compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests that it may effectively mitigate oxidative damage in cellular systems .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced TNF-α and IL-1β levels
CytotoxicityInduced cytotoxicity in Artemia salina
AntioxidantDecreased MDA levels
PropertyValue
Molecular FormulaC20H24O4
Molecular Weight328.408 g/mol
IUPAC NameThis compound

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-25-16-5-3-15(4-6-16)22-11-14(9-19(22)23)20(24)21-10-13-2-7-17-18(8-13)27-12-26-17/h2-8,14H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBESSFUJFKBCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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